[4-(4-Chlorophenyl)cyclohexyl]methanol, also known as trans-4-(4-chlorophenyl)cyclohexylmethanol, is an organic compound with the molecular formula CHClO and a molecular weight of approximately 224.73 g/mol. This compound features a cyclohexyl group attached to a methanol moiety, with a para-chlorophenyl substituent. It is classified as an aromatic alcohol due to the presence of the hydroxymethyl group attached to an aromatic ring.
The synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol can be achieved through several methods, primarily involving the alkylation of cyclohexanol or cyclohexanone with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
The molecular structure of [4-(4-Chlorophenyl)cyclohexyl]methanol can be represented in various formats:
[4-(4-Chlorophenyl)cyclohexyl]methanol can undergo various chemical reactions typical for alcohols and aromatic compounds:
The mechanism of action for [4-(4-Chlorophenyl)cyclohexyl]methanol involves its interaction with biological targets, particularly in pharmacological contexts:
[4-(4-Chlorophenyl)cyclohexyl]methanol has several scientific applications:
The compound is systematically named [4-(4-chlorophenyl)cyclohexyl]methanol according to IUPAC conventions, reflecting its core cyclohexane ring substituted at the 4-position with a chlorophenyl group and a hydroxymethyl moiety. Its molecular formula is C₁₃H₁₇ClO, corresponding to a molecular weight of 224.73 g/mol [1] . This formula is consistently validated across chemical databases and supplier specifications. The structure is represented through several notation systems:
C1CC(CCC1CO)C2=CC=C(C=C2)Cl INSWJXJRICZMOG-UHFFFAOYSA-N These identifiers facilitate precise chemical registration and computational studies. Commercial and synthetic sources predominantly feature the trans-isomer (CAS 137736-28-8), where the 4-chlorophenyl and hydroxymethyl groups occupy equatorial positions on opposite faces of the cyclohexane ring. This configuration is thermodynamically favored due to reduced steric strain compared to the cis-isomer [1] . The trans designation is explicitly noted in product names (e.g., "[trans-4-(4-Chlorophenyl)cyclohexyl]methanol, 97%" [1] ), reflecting its prevalence in synthetic applications. The stereochemistry critically influences physical properties, such as crystallinity and melting behavior, and is essential for specific pharmaceutical intermediates .
The compound exhibits well-defined physical properties crucial for laboratory handling and purification:
Table 1: Physicochemical Properties of [4-(4-Chlorophenyl)cyclohexyl]methanol
| Property | Value | Conditions/Source |
|---|---|---|
| Melting Point | 56–60°C | Solid state [1] |
| Boiling Point | 339.0 ± 25.0 °C | Predicted [1] |
| Density | 1.117 ± 0.06 g/cm³ | Predicted [1] |
| pKa | 15.05 ± 0.10 | Predicted [1] |
| Storage Temperature | Ambient |
The distinct melting range (56–60°C) confirms its crystalline nature, while the predicted boiling point and density align with typical alcohols of comparable molecular weight [1]. The near-neutral pKa (15.05) indicates standard alcohol reactivity.
Characterization relies on complementary spectroscopic techniques:
Table 2: Key Mass Spectral Adducts and CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 225.10407 | 149.2 |
| [M+Na]⁺ | 247.08601 | 163.2 |
| [M+NH₄]⁺ | 242.13061 | 159.3 |
| [M-H]⁻ | 223.08951 | 153.9 |
Synthetic Applications and Analytical Profiling
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8